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Compound of Interest

Compound Name: 3-bromo-N, 2-dimethylaniline
CAS No.: 1187928-43-3
Cat. No.: B1457302
Get Quote
. J

Executive Summary & Structural Context

3-Bromo-N,2-dimethylaniline is a secondary amine intermediate often utilized in the synthesis
of pharmaceuticals (e.g., BTK inhibitors) and agrochemicals.[1] Its structure is defined by a
1,2,3-trisubstituted benzene ring pattern, which creates a distinct splitting pattern in the
aromatic region of the NMR spectrum.[1]

e IUPAC Name:N,2-Dimethyl-3-bromoaniline[1]
e Molecular Formula: CsH1oBrN

¢ Molecular Weight: 200.08 g/mol [2][3][4]

¢ Key Structural Features:

o Steric Crowding: The ortho-methyl group (C2) is flanked by the amine (C1) and the
bromine (C3), leading to restricted rotation and specific shielding effects.[1]
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o Electronic Effects: The amino group is a strong resonance donor (shielding ortho/para),
while the bromine is an inductive withdrawer (deshielding ortho).[1]

Synthesis & Precursor Validation

To understand the spectrum, one must understand the origin of the impurities and the chemical
environment.[1] The compound is typically synthesized via the methylation of 3-bromo-2-
methylaniline.[1]

Synthesis Workflow (DOT Visualization)

The following diagram outlines the standard synthetic route and potential by-products that may
appear in the NMR spectrum (e.g., over-methylated tertiary amines).

Bromination Monomethylation

2-Methylaniline NBS or Br2/AcOH 3-Bromo-2-methylaniline (Mel/Base or HCHO/HCOOH); 3-Bromo-N,2-dimethylaniline __E_JEC_E.‘_S_S_l\_/[_(E‘I_>
(o-Toluidine) (Key Intermediate) = (Target)

3-Bromo-N,N,2-trimethylaniline
(Over-methylation Impurity)

Click to download full resolution via product page

Figure 1: Synthetic pathway highlighting the critical monomethylation step.[1] Over-methylation
leads to the N,N-dimethyl analog, distinguishable by a singlet integrating to 6H in the 2.7-2.9
ppm range.[1]

1H NMR Spectral Analysis

Solvent: CDCIs (Chloroform-d) is the standard solvent.[1][5] Frequency: 400 MHz or higher is
recommended to resolve the aromatic coupling.[1]

Aliphatic Region (High Field)

The aliphatic region contains three distinct signals.[1] The chemical shift of the N-methyl group
is diagnostic for the secondary amine.[1]
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Proton
Environment

Chemical Shift
(6, ppm)

Multiplicity

Integration

Assignment
Logic

Ar-CHs (C2)

2.30-2.35

Singlet (s) 3H

The methyl
group is
deshielded by
the adjacent
Bromine
(inductive effect)
compared to o-
toluidine (~2.15

ppm).[1]

N-CHs

2.85-2.95

Singlet (s) 3H

Characteristic of
N-methyl
anilines.[1] If it
were N,N-
dimethyl, this
would appear
slightly upfield
(~2.7 ppm) and
integrate to 6H.
[1]

N-H

3.50 - 4.00

Broad Singlet (br

s)

Highly variable.
Depends on
concentration
and water
content.[1]
Exchangeable
with D20.

Aromatic Region (Low Field)

The aromatic ring has protons at positions 4, 5, and 6.[1] This forms a consecutive 3-spin

system (often appearing as an AMX or ABC pattern depending on field strength).[1]

e H4 (Ortho to Br): The most deshielded proton due to the inductive effect of Bromine.[1]
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e H5 (Meta to Br/N): The "middle" proton, coupling to both H4 and H6.[1]

e H6 (Ortho to N): The most shielded proton due to the resonance donation from the Nitrogen
lone pair.[1]

. . Coupling (J, )
Proton Shift (6, ppm) Multiplicity Hz) Interpretation
z

Ortho to the

amino group

(shielding zone).
H6 6.55 - 6.65 Doublet (d) J=8.0

[1] Shows strong

ortho-coupling to

H5.[1]

Adjacent to both
H4 and H6.
_ Appears as a
H5 6.95 - 7.05 Triplet (t) / dd J=8.0 )
pseudo-triplet
due to similar J-

values.

Ortho to Bromine
(deshielding
zone). Often
shows fine meta-
H4 7.15-7.25 Doublet (d) J=8.0 ]
coupling (J~1-2
Hz) to H6 if
resolution

permits.[1]

13C NMR Spectral Analysis

Solvent: CDCIs Reference: 77.16 ppm (CDCls triplet).

The 13C spectrum must show 8 distinct carbon signals (6 aromatic, 2 aliphatic).[1]

Carbon Assignments Table[1]
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Carbon Type

] Assignment
Shift (0, ppm) Nature .
Reasoning

Aliphatic

Ar-CHs (C2).[1]
18.5-195 CHs Typical for aryl
methyls.[1]

Aliphatic

N-CHs.[1] Diagnostic
30.5-31.5 CHs for N-methyl

secondary amines.

Aromatic

C6.[1] Ortho to the
110.0-112.0 CH donating Nitrogen;
highly shielded.[1]

Aromatic

C3. Attached to

Bromine (Heavy atom
124.0 - 126.0 C (quat) effect often causes

variable shielding, but

usually ~125 ppm).[1]

Aromatic

C2. Sterically crowded
guaternary carbon

126.5-128.0 C (quat) )
carrying the methyl

group.[1]

Aromatic

C4.[1] Ortho to

Bromine.[1]

127.0 -128.5 CH

Aromatic

128.5-130.0 CH C5.[1] Meta position.

Aromatic

C1. Attached to

Nitrogen.[1][6][7] Most
146.0 — 148.0 C (quat) g [ ][_][ ]

deshielded signal due

to electronegativity.[1]

Structural Validation Workflow

Use the following logic map to validate your experimental spectrum against the theoretical

data.
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Experimental Spectrum
(CDCI3)

l

Check Aliphatic Region
(2.0 - 3.0 ppm)

Two Singlets?
(3H each)

Check Aromatic Region FAIL: Check for N,N-dimethyl
(6.5-7.3 ppm) (Singlet 6H @ 2.7ppm)

PASS: 3-Bromo-N,2-dimethylaniline FAIL: Check Isomers
Confirmed (e.g., 4-bromo)

Click to download full resolution via product page

Figure 2: Step-by-step decision tree for spectral validation. This protocol ensures differentiation
from common impurities like the tertiary amine or regioisomers.[1]

Experimental Protocols

If you need to generate this data de novo, follow this standardized preparation protocol to
ensure reproducibility.
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Sample Preparation (NMR)[1][7][8][9][10][11][12]

e Mass: Weigh 10-15 mg of the oil/solid.

e Solvent: Dissolve in 0.6 mL of CDCIs (99.8% D) containing 0.03% TMS (Tetramethylsilane)
as an internal standard.

o Filtration: If the sample is synthesized in-house and appears cloudy (residual salts), filter
through a small plug of glass wool or a 0.45 um PTFE syringe filter into the NMR tube.[1]

e Acquisition:
o 1H: 16 scans, 1-second relaxation delay (d1).

o 13C: 512-1024 scans (due to low sensitivity of quaternary carbons C2 and C3), 2-second
relaxation delay.

Critical Impurity Flags
¢ Residual Solvent: Look for Ethyl Acetate (4.12 g, 2.05 s, 1.26 t) or Toluene (2.36 s, 7.1-7.2
m) if used in purification.[1]

¢ Starting Material: 3-Bromo-2-methylaniline (Primary amine).[1]

o Differentiation: The starting material lacks the N-Me singlet at ~2.9 ppm and has a broad
NH:z signal (2H) instead of NH (1H).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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